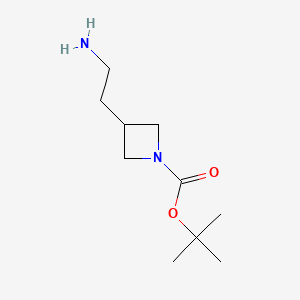

tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNQFOKZUQWWDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659967 | |

| Record name | tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898271-20-0 | |

| Record name | 1,1-Dimethylethyl 3-(2-aminoethyl)-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898271-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, saturated nitrogen heterocycles are indispensable structural motifs. Among these, the azetidine ring, a four-membered saturated heterocycle, has garnered significant attention as a versatile building block and a bioisosteric replacement for larger ring systems like pyrrolidines or piperidines.[1] Its constrained conformation can impart favorable physicochemical properties and unique vector orientations for substituents, making it a valuable scaffold in drug design.

This guide focuses on tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate , a bifunctional building block of significant utility. Possessing both a nucleophilic primary amine and a latent secondary amine protected by a tert-butyloxycarbonyl (Boc) group, this molecule offers a strategic platform for sequential chemical modifications. Its structure is primed for applications as a linker, a scaffold for combinatorial libraries, or for the introduction of the 3-(2-aminoethyl)azetidine moiety into complex target molecules. We will explore its core chemical properties, synthesis, reactivity, and practical applications, providing researchers with the foundational knowledge to effectively leverage this compound in their discovery programs.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and process development. The key characteristics of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate are summarized below. The Boc protecting group is crucial, as it deactivates the azetidine nitrogen, preventing its participation in reactions and allowing for selective functionalization of the primary ethylamine side chain.

| Property | Value | Reference / Source |

| CAS Number | 1189626-44-3 | Inferred from supplier data |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [2] |

| Molecular Weight | 200.28 g/mol | Inferred from Formula |

| Appearance | Off-white solid | [3] |

| Purity | Typically ≥95% | [4] |

| Storage Temperature | 2-8°C (Refrigerated) | [5][6] |

Synthesis and Reactivity

The synthesis of functionalized azetidines often involves multi-step sequences, leveraging ring-closure reactions or the modification of pre-existing azetidine rings.[1][7]

Synthetic Strategy Overview

A common conceptual pathway to tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate starts from a precursor like tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate.[8][9] This precursor can be synthesized and subsequently converted to the target compound. A plausible, generalized synthetic transformation involves:

-

Activation of the Hydroxyl Group: The terminal alcohol is converted into a better leaving group, such as a tosylate or a bromide. For example, reaction with carbon tetrabromide and triphenylphosphine can yield tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate.[9][10]

-

Nucleophilic Substitution: The resulting halide is displaced with an azide source (e.g., sodium azide) to form an azido intermediate (tert-butyl 3-(2-azidoethyl)azetidine-1-carboxylate).

-

Reduction of the Azide: The azide is then reduced to the primary amine using standard methods like catalytic hydrogenation (H₂/Pd-C) or treatment with a reducing agent like triphenylphosphine (Staudinger reaction) followed by hydrolysis, to yield the final product.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 3. kishida.co.jp [kishida.co.jp]

- 4. tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 5. fishersci.com [fishersci.com]

- 6. tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate 95 1002355-96-5 [sigmaaldrich.com]

- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | C10H19NO3 | CID 22594530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate | 1420859-80-8 [chemicalbook.com]

- 10. PubChemLite - Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (C10H18BrNO2) [pubchemlite.lcsb.uni.lu]

tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate CAS 898271-20-0

An In-depth Technical Guide to tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate (CAS 898271-20-0): A Versatile Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacological properties is perpetual. Among these, the azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has risen to prominence as a "privileged scaffold".[1] Its inherent conformational rigidity and unique three-dimensional geometry offer significant advantages in drug design, allowing for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The incorporation of azetidine moieties has been shown to improve critical drug-like properties such as metabolic stability and aqueous solubility while increasing the fraction of sp³ centers, a key trend in moving away from flat, aromatic structures.[3]

This guide provides an in-depth technical overview of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate (CAS: 898271-20-0), a bifunctional building block of significant interest to researchers, scientists, and drug development professionals. We will explore its chemical properties, outline a robust synthetic strategy with detailed protocols, discuss its reactivity and diverse applications, and provide essential safety and handling information.

Physicochemical and Spectroscopic Profile

tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate is a key intermediate whose structure features a tert-butoxycarbonyl (Boc) protected azetidine nitrogen and a primary amine on an ethyl side chain at the 3-position. This dual functionality makes it an exceptionally versatile tool for chemical library synthesis and lead optimization.[2][4][5]

| Property | Value | Reference(s) |

| CAS Number | 898271-20-0 | [6][7] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [6] |

| Molecular Weight | 200.28 g/mol | [6][8] |

| Appearance | Colorless to yellow sticky oil or semi-solid | |

| Purity | Typically ≥95-97% | [6] |

| Storage | 2-8°C, under inert atmosphere, keep in dark place | |

| SMILES | O=C(OC(C)(C)C)N1CC(C1)CCN | [7] |

| InChI Key | XQNQFOKZUQWWDO-UHFFFAOYSA-N |

Spectroscopic Characterization: A Validating System

Structural confirmation is paramount. While experimental data should always be acquired for each batch, the following predicted data serves as a benchmark for validation.

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show a large singlet around δ 1.45 ppm, integrating to 9H, which is characteristic of the magnetically equivalent protons of the tert-butyl group.[9] The protons of the azetidine ring and the ethyl chain would appear as a series of multiplets in the δ 2.5-4.0 ppm region. The broad singlet for the primary amine (NH₂) protons can be exchangeable with D₂O.

-

¹³C NMR (Predicted): Key signals would include those for the Boc group's quaternary carbon (~80 ppm) and carbonyl carbon (~156 ppm), and the methyl carbons at ~28 ppm. The carbons of the azetidine ring and the ethyl side chain would appear in the upfield region of the spectrum.[9]

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the primary observable ion would be the protonated molecule [M+H]⁺ at m/z 201.29. A common fragment observed would correspond to the loss of the Boc group (100 amu) or isobutylene (56 amu).

Synthesis and Purification

The synthesis of azetidines is often challenging due to the inherent strain of the four-membered ring.[3][11] However, reliable pathways have been developed from functionalized precursors. A logical and efficient strategy for preparing tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate involves a three-step sequence starting from the commercially available alcohol, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate.

Synthetic Pathway Overview:

-

Activation of Hydroxyl Group: The primary alcohol is converted into a better leaving group, such as a bromide, via an Appel reaction.

-

Nucleophilic Substitution: The resulting alkyl bromide is displaced by an azide nucleophile. This is a robust and high-yielding reaction.

-

Azide Reduction: The terminal azide is reduced to the target primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Detailed Experimental Protocol: Azide Reduction

This protocol describes the final step, the reduction of the azide intermediate to the primary amine. This step is critical and exemplifies a self-validating system: the disappearance of the strong azide stretch in the IR spectrum provides a clear reaction endpoint.

Objective: To reduce tert-butyl 3-(2-azidoethyl)azetidine-1-carboxylate to yield the target primary amine.

Materials:

-

tert-Butyl 3-(2-azidoethyl)azetidine-1-carboxylate (1.0 eq)

-

Palladium on carbon (10 wt. %, ~5 mol %)

-

Methanol (or Ethanol), anhydrous

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

-

Diatomaceous earth (e.g., Celite®)

-

Inert gas (Nitrogen or Argon)

Methodology:

-

Vessel Preparation: A round-bottom flask is charged with tert-butyl 3-(2-azidoethyl)azetidine-1-carboxylate and a magnetic stir bar.

-

Solvent Addition: Anhydrous methanol is added to dissolve the starting material completely (concentration approx. 0.1-0.2 M).

-

Inerting: The flask is sealed, and the atmosphere is purged with an inert gas. This is a critical safety step to prevent the formation of explosive mixtures with hydrogen.

-

Catalyst Addition: Under a positive pressure of inert gas, the palladium on carbon catalyst is added carefully. Causality Note: Pd/C is a highly efficient heterogeneous catalyst for hydrogenolysis of the N-N bond in azides. Its insolubility allows for simple removal by filtration post-reaction.

-

Hydrogenation: The inert atmosphere is replaced with hydrogen gas (typically via a balloon or by connecting to a Parr apparatus). The reaction mixture is stirred vigorously at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by TLC (staining with potassium permanganate, which will show the disappearance of the azide) or by IR spectroscopy (monitoring the disappearance of the characteristic strong azide stretch at ~2100 cm⁻¹).

-

Work-up: Upon completion, the reaction mixture is carefully purged again with inert gas to remove all hydrogen. The mixture is then filtered through a pad of diatomaceous earth to remove the palladium catalyst, and the pad is washed with additional methanol.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude product, which is often of high purity.

Purification

If necessary, the product can be purified by flash column chromatography on silica gel.

-

Rationale: The primary amine can interact strongly with the acidic silica gel, causing streaking and poor separation. To mitigate this, the mobile phase is typically doped with a small amount of a basic modifier.

-

Typical Mobile Phase: A gradient of 0-10% Methanol in Dichloromethane (DCM) with 0.5-1% triethylamine (Et₃N).

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of this molecule lies in its two orthogonal reactive sites: the Boc-protected azetidine nitrogen and the primary aminoethyl side chain.

The Role of Functional Groups

-

N-Boc Protecting Group: The Boc group provides robust protection to the azetidine nitrogen under a wide range of conditions (e.g., basic, reductive, nucleophilic). It can be selectively removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM or with HCl in dioxane, to reveal the secondary amine of the azetidine ring for further functionalization.[12][13]

-

Primary Amino Group: This is the primary handle for synthetic elaboration. It readily participates in a variety of classical amine reactions:

-

Amide Bond Formation: Coupling with carboxylic acids using standard reagents (e.g., HATU, EDC/HOBt).

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary amines.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

-

Applications as a Linker and Scaffold

The rigid, non-planar nature of the azetidine ring makes this molecule an excellent scaffold for presenting the aminoethyl side chain in a well-defined vector away from the core. This is particularly valuable in applications like:

-

Fragment-Based Drug Discovery (FBDD): The azetidine core can serve as a rigid anchor for attaching different fragments via the amino group, allowing for systematic exploration of chemical space.[2]

-

PROTACs (Proteolysis-Targeting Chimeras): This molecule is marketed as a PROTAC linker.[14] In a PROTAC, a linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The linker's length, rigidity, and geometry are critical for inducing an effective ternary complex. The azetidine provides a conformationally constrained element within the linker, which can be advantageous for optimizing PROTAC efficacy.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be strictly followed.

| Hazard Information (GHS) | |

| Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source:

Handling Procedures:

-

Work in a well-ventilated chemical fume hood.[15]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15]

-

In case of skin contact, rinse thoroughly with water.[16] For eye contact, flush immediately with large amounts of water and seek medical attention.[16]

Storage Conditions:

-

To ensure long-term stability and purity, the compound should be stored in a tightly sealed container at 2-8°C.[17]

-

Storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent degradation from atmospheric components.

Conclusion

tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate is more than just an intermediate; it is a strategic tool for the modern medicinal chemist. Its value is derived from the unique conformational properties of the azetidine scaffold combined with the versatile, orthogonally protected functional groups. This allows for its rational incorporation into complex molecules, serving as a rigid scaffold, a linker, or a key building block in the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to fully leverage its potential in the pursuit of innovative medicines.

References

- The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)

- Azetidines. Enamine.

- Substituted Azetidines in Drug Discovery. Life Chemicals.

- Azetidines in Drug Discovery. PharmaBlock.

- Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.

- Structures of some azetidine‐based drugs.

- Azetidines of pharmacological interest. PubMed.

- tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate, PK01612E-1. Tokyo Chemical Industry Co., Ltd.

- Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.

- tert-Butyl 3-(2-iodoethyl)

- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.

- tert-butyl 3-(2-aminoethyl)

- CAS RN 898271-20-0. Fisher Scientific.

- Synthesis of Azetidines. Progress in Chemistry.

- tert-Butyl 3-(2-bromoethyl)

- tert-Butyl 3-(2-bromoethyl)

- 898271-20-0 | Boc-Azetidine-C2-NH2. ChemScene.

- 2-(2-Amino-ethyl)-azetidine-1-carboxylic acid tert-butyl ester. ChemBK.

- tert-butyl 3-(2-aminoethyl)

- tert-Butyl Esters. Organic Chemistry Portal.

- 898271-20-0|1-Boc-(3-Aminoethyl)azetidine. BLD Pharm.

- tert-butyl 3-(2-aminoethyl)

- Technical Guide to the Spectroscopic Analysis of 3-(2-Tert-butylphenoxy)azetidine. Benchchem.

- 2-HYDROXYMETHYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER(174346-82-8) 1H NMR spectrum. ChemicalBook.

- tert-butyl 2-(2-aminoethyl)

Sources

- 1. benchchem.com [benchchem.com]

- 2. Azetidines - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. lifechemicals.com [lifechemicals.com]

- 5. tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate, CasNo.898271-20-0 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. chemscene.com [chemscene.com]

- 8. chembk.com [chembk.com]

- 9. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. tert-Butyl Esters [organic-chemistry.org]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. kishida.co.jp [kishida.co.jp]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. 898271-20-0|1-Boc-(3-Aminoethyl)azetidine|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Molecular Structure and Synthetic Strategy of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate

This guide provides a comprehensive technical overview of tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate, a valuable building block for researchers and scientists in drug development. We will delve into its molecular architecture, predicted spectroscopic characteristics, a proposed synthetic pathway, and its potential applications in medicinal chemistry. The azetidine scaffold is a key pharmacophore in modern drug discovery, and understanding the nuances of its derivatives is crucial for the design of novel therapeutics.[1][2]

Molecular Structure and Physicochemical Properties

Tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate incorporates several key structural features that contribute to its utility as a synthetic intermediate. The core of the molecule is the azetidine ring, a four-membered nitrogen-containing heterocycle. The inherent ring strain of azetidines makes them reactive under specific conditions, yet they are generally more stable and easier to handle than their three-membered aziridine counterparts.[1]

The nitrogen atom of the azetidine ring is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions.[3] This feature allows for the selective manipulation of other functional groups within the molecule.

At the 3-position of the azetidine ring, a 2-aminoethyl substituent provides a primary amine functionality. This amine serves as a key handle for further synthetic modifications, such as amide bond formation, alkylation, or the introduction of other pharmacophoric elements.

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C10H20N2O2 | Inferred |

| Molecular Weight | 200.28 g/mol | Inferred |

| IUPAC Name | tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate | Inferred |

| CAS Number | 118962-41-9 (unconfirmed for this specific structure) |

Predicted Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule. The nine protons of the tert-butyl group of the Boc protector will appear as a sharp singlet around δ 1.4 ppm. The protons on the azetidine ring will likely appear as multiplets in the region of δ 3.0-4.0 ppm. The methylene protons of the 2-aminoethyl side chain adjacent to the azetidine ring and the amino group will also produce distinct signals, likely in the δ 2.5-3.0 ppm range. The protons of the primary amine may appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework. Distinct signals are expected for the quaternary and methyl carbons of the Boc group (around δ 80 ppm and δ 28 ppm, respectively). The carbons of the azetidine ring will resonate in the range of δ 40-60 ppm. The two carbons of the 2-aminoethyl side chain will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. A strong absorption band around 1690-1710 cm⁻¹ is expected for the carbonyl group of the Boc protector. The N-H stretching vibrations of the primary amine will likely appear as one or two bands in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations will also be present.

Proposed Synthetic Pathway

A plausible and efficient synthesis of tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate can be envisioned starting from the commercially available precursor, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate.[5] The proposed two-step synthetic workflow involves the conversion of the primary alcohol to a good leaving group, followed by nucleophilic substitution with an amino group equivalent.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate [6]

-

To a solution of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add carbon tetrabromide (2 equivalents).

-

Slowly add triphenylphosphine (2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate.[6]

Causality: The Appel reaction is a reliable method for converting primary alcohols to the corresponding alkyl bromides with inversion of configuration, although stereochemistry at this position is not a factor here. Triphenylphosphine and carbon tetrabromide form a phosphonium salt in situ, which then activates the alcohol for nucleophilic attack by the bromide ion.

Step 2: Synthesis of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate

Method A: Via Azide Reduction

-

Dissolve tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Add sodium azide (1.5 equivalents) and heat the reaction mixture (e.g., to 60-80 °C).

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude azide intermediate.

-

Dissolve the crude azide in a solvent like methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) until the reaction is complete.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the desired product.

Method B: Direct Amination with an Ammonia Equivalent

-

Dissolve tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1 equivalent) in a polar aprotic solvent like DMF or acetonitrile.

-

Add a source of ammonia, such as a solution of ammonia in methanol or a protected ammonia equivalent like potassium phthalimide (for a Gabriel synthesis).

-

Heat the reaction mixture to drive the nucleophilic substitution.

-

If a protected amine is used, a subsequent deprotection step will be necessary (e.g., with hydrazine in the case of the Gabriel synthesis).

-

Work up the reaction mixture as appropriate for the chosen method to isolate the final product.

Causality: The conversion of the bromide to the amine can be achieved through various nucleophilic substitution reactions. The azide displacement followed by reduction is a common and effective method that often proceeds with high yields and avoids over-alkylation, which can be an issue with direct amination using ammonia. The Gabriel synthesis is another classic and reliable method for preparing primary amines from alkyl halides.

Applications in Drug Discovery and Medicinal Chemistry

Azetidine-containing compounds are of significant interest in medicinal chemistry due to their ability to impart favorable physicochemical and pharmacological properties to drug candidates.[1][2] The rigid four-membered ring can act as a conformational constraint, which can lead to improved binding affinity and selectivity for biological targets.

Tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate is a versatile building block for introducing the 3-substituted azetidine motif into larger molecules. The primary amine of the 2-aminoethyl side chain serves as a convenient point of attachment for a variety of substituents, allowing for the exploration of structure-activity relationships (SAR).

Derivatives of functionalized azetidines have been investigated for a range of therapeutic applications, including:

-

Anticancer Agents: The azetidine scaffold has been incorporated into molecules with demonstrated anticancer properties.[7]

-

Neurological Disorders: Azetidine derivatives have been explored for their potential in treating neurological disorders.[7]

-

Enzyme Inhibitors: The unique structural features of azetidines can be exploited to design potent and selective enzyme inhibitors.[7]

The title compound can be used as a key intermediate in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where the azetidine moiety can serve as part of the linker connecting the target protein binder and the E3 ligase ligand.[8]

Conclusion

Tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its well-defined molecular structure, featuring a Boc-protected azetidine core and a reactive primary amine, makes it an attractive starting material for the synthesis of a wide array of more complex molecules. The synthetic strategies outlined in this guide, based on established and reliable chemical transformations, provide a clear pathway for the preparation of this important intermediate. The continued exploration of azetidine-containing compounds in drug discovery is a promising avenue for the development of novel and effective therapeutics.

References

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.

- Tert-butyl 3-amino-3-cyanoazetidine-1-carboxyl

- tert-Butyl 3-(2-bromoethyl)

- tert-Butyl 3-(2-hydroxyethyl)

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- tert-Butyl 3-(2-bromoethyl)

- Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | C10H19NO3 | CID 22594530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate | 1420859-80-8 [chemicalbook.com]

- 7. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Spectroscopic Data for tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate: A Technical Guide

Introduction

tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate (CAS No. 898271-20-0) is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery.[1][2] Its structure incorporates a strained azetidine ring, a common motif in pharmacologically active compounds, a primary amine for further functionalization, and a tert-butyloxycarbonyl (Boc) protecting group.[3] This guide provides a comprehensive overview of the predicted spectroscopic data for this compound, offering a foundational framework for its characterization. The presented data is based on established principles of spectroscopy and analysis of analogous structures.[4][5]

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate. These predictions are derived from foundational spectroscopic principles and data from structurally related compounds.[6][7][8]

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for elucidating the hydrogen framework of a molecule. The predicted chemical shifts for tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate in deuterated chloroform (CDCl₃) are summarized below. The deshielding effect of the nitrogen atoms on adjacent protons is a key factor in these assignments.[9][10]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 - 4.0 | t, J ≈ 7.5 Hz | 2H | Azetidine ring CH₂ (adjacent to N-Boc) |

| ~ 3.4 - 3.6 | t, J ≈ 7.5 Hz | 2H | Azetidine ring CH₂ (adjacent to N-Boc) |

| ~ 2.8 - 3.0 | m | 1H | Azetidine ring CH |

| ~ 2.7 - 2.9 | t, J ≈ 6.5 Hz | 2H | CH₂ adjacent to NH₂ |

| ~ 1.7 - 1.9 | q, J ≈ 6.5 Hz | 2H | CH₂ adjacent to azetidine ring |

| ~ 1.45 | s | 9H | tert-butyl group |

| ~ 1.3 - 1.5 | br s | 2H | NH₂ |

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insight into the carbon skeleton of a molecule. The predicted chemical shifts for tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate in CDCl₃ are presented below. The presence of electronegative nitrogen and oxygen atoms significantly influences the chemical shifts of the adjacent carbon atoms.[11][12]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 156.0 | Carbonyl carbon (Boc group) |

| ~ 79.5 | Quaternary carbon (tert-butyl group) |

| ~ 55.0 | Azetidine ring CH₂ |

| ~ 41.0 | CH₂ adjacent to NH₂ |

| ~ 38.0 | Azetidine ring CH |

| ~ 35.0 | CH₂ adjacent to azetidine ring |

| ~ 28.5 | tert-butyl group CH₃ |

Mass Spectrometry

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate, Electrospray Ionization (ESI) is a suitable soft ionization technique. The expected mass-to-charge ratios (m/z) for the molecular ion and key fragments are listed below. The fragmentation of the Boc group is a characteristic feature.[13][14][15]

| m/z | Assignment |

| 201.16 | [M+H]⁺ |

| 145.10 | [M+H - C₄H₈]⁺ |

| 101.09 | [M+H - C₅H₉NO₂]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted IR absorption bands for tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate are summarized below. The presence of the primary amine and the carbamate group will give rise to distinct peaks.[16][17][18]

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3350-3450 | N-H stretching (primary amine) |

| ~ 2850-2980 | C-H stretching (aliphatic) |

| ~ 1690-1710 | C=O stretching (carbamate) |

| ~ 1580-1650 | N-H bending (primary amine) |

| ~ 1160-1250 | C-N stretching |

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data described above. These protocols are designed to be self-validating and represent best practices in the field.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical TMS peak.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Manually phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons.

-

Mass Spectrometry (Electrospray Ionization)

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

For positive ion mode, add a small amount of formic acid (0.1% v/v) to the solution to facilitate protonation.

-

-

Data Acquisition:

-

Infuse the sample solution into the electrospray ionization (ESI) source at a constant flow rate.

-

Optimize the ion source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to maximize the signal of the molecular ion.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

If desired, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe fragmentation patterns.

-

-

Data Analysis:

-

Calibrate the m/z axis using a known standard.

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

Analyze the isotopic pattern to confirm the elemental composition.

-

Interpret the fragmentation pattern to gain further structural information.

-

Infrared (IR) Spectroscopy

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate,898271-20-0-Amadis Chemical [amadischem.com]

- 3. tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate | 898271-20-0 [sigmaaldrich.com]

- 4. Synthesis and characterization of some Azetidines derivatives [dspace.utq.edu.iq]

- 5. benchchem.com [benchchem.com]

- 6. spectroscopyeurope.com [spectroscopyeurope.com]

- 7. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. compoundchem.com [compoundchem.com]

- 13. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 15. researchgate.net [researchgate.net]

- 16. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

A Technical Guide to the Biological Potential of Azetidine Derivatives in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its inherent ring strain (approx. 25.4 kcal/mol) and constrained three-dimensional geometry provide a unique combination of metabolic stability and structural rigidity.[1][2][3] This allows for precise control over the spatial orientation of substituents, enhancing binding affinity and selectivity for a diverse array of biological targets.[4][5] This guide provides a senior scientist's perspective on the burgeoning field of azetidine derivatives, moving beyond a simple catalog of activities to explore the mechanistic rationale, key structure-activity relationships (SAR), and the practical experimental workflows necessary for their evaluation. We will delve into their applications as antimicrobial agents, central nervous system modulators, enzyme inhibitors, and anticancer therapeutics, offering both foundational knowledge and field-proven insights.

The Azetidine Scaffold: A Privileged Structure

The utility of the azetidine ring in drug design stems from a delicate balance of properties. Unlike its highly reactive three-membered aziridine cousin, azetidine is significantly more stable, allowing for easier handling and functionalization.[2][3] Yet, it retains sufficient ring strain to serve as a versatile synthetic handle.[2] This conformational rigidity reduces the entropic penalty of binding to a biological target, which can lead to higher affinity.[5] Furthermore, incorporating this scaffold increases the fraction of sp³ centers in a molecule, a key attribute for improving physicochemical properties like solubility and avoiding the "flatland" of aromatic-heavy compounds.[6]

These characteristics have established azetidine as a "privileged scaffold," appearing in approved drugs such as the antihypertensive calcium channel blocker Azelnidipine and the MEK inhibitor Cobimetinib .[3][5]

Antimicrobial Activity: Beyond the Beta-Lactam Legacy

The most famous azetidine derivatives are the azetidin-2-ones, better known as the β-lactams, which form the core of penicillin and cephalosporin antibiotics.[7][8][9] Their mechanism is a classic example of covalent inhibition, where the strained amide bond of the β-lactam ring acylates and inactivates bacterial transpeptidases involved in cell wall biosynthesis.[7]

However, the antimicrobial potential of azetidines is not limited to β-lactams. Modern research has focused on incorporating the azetidine ring as a bioisostere for more traditional groups like piperazine or pyrrolidine in other antibiotic classes.

Case Study: 7-Azetidinylquinolones A compelling example is the development of novel quinolone antibacterials where a 7-azetidinyl substituent replaces the typical piperazine group.[10] This modification led to compounds with outstandingly broad-spectrum activity, particularly against Gram-positive organisms, and improved in vivo efficacy.[10] The constrained nature of the azetidine ring likely optimizes the orientation of the molecule within the bacterial DNA gyrase or topoisomerase IV binding pocket.

Table 1: In Vitro Antibacterial Activity of Selected Azetidine Derivatives

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| 7-Azetidinyl-8-chloroquinolones | Staphylococcus aureus | 0.06 - 0.25 | [10] |

| 7-Azetidinyl-8-chloroquinolones | Escherichia coli | 0.06 - 0.5 | [10] |

| Azetidin-2-one Derivatives | Staphylococcus aureus | 22 mm (inhibition zone) | [11] |

| Azetidin-2-one Derivatives | Escherichia coli | 25 mm (inhibition zone) | [11] |

| Phenothiazine-Azetidinones | Mycobacterium tuberculosis | 6.25 - 25 | [12] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard for assessing antibacterial efficacy. The rationale is to identify the lowest concentration of a compound that prevents visible microbial growth, providing a quantitative measure of its potency.

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture to ensure a consistent number of bacteria in each test well.

-

Compound Dilution: The synthesized azetidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). This creates a concentration gradient to pinpoint the MIC.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth + bacteria, no compound) and negative (broth only) controls are included to validate the experiment.

-

Incubation: The plates are incubated at 37°C for 18-24 hours. This period allows for sufficient bacterial growth in the absence of an effective inhibitor.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound where no turbidity (bacterial growth) is observed.[4]

Modulation of the Central Nervous System (CNS)

The rigid framework of the azetidine ring is ideal for designing ligands that can precisely fit into the binding sites of CNS receptors and transporters. This has led to the exploration of azetidine derivatives for a range of neurological and psychiatric conditions.[13]

Key CNS Applications:

-

GABA Uptake Inhibition: Azetidine derivatives have been designed as conformationally constrained GABA or β-alanine analogs. By inhibiting GABA transporters (GATs), these compounds can increase the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft, a potential therapeutic strategy for epilepsy and anxiety. Azetidin-2-ylacetic acid derivatives have shown high potency at the GAT-1 transporter.[14]

-

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Lobelane analogs incorporating a central azetidine ring are potent inhibitors of VMAT2, which is responsible for packaging dopamine into synaptic vesicles.[15] Such inhibitors are being investigated as potential treatments for methamphetamine abuse.[15][16]

-

Glycine Transporter-1 (GlyT1) Inhibition: Azetidine-based inhibitors of GlyT1 can elevate glycine levels in the brain, enhancing signaling through the NMDA receptor. This mechanism has been shown to improve memory in preclinical models, suggesting applications for cognitive disorders like schizophrenia or Alzheimer's disease.[17]

-

Antidepressant Activity: Novel azetidines have been developed as triple reuptake inhibitors (TRIs), blocking the reuptake of serotonin, norepinephrine, and dopamine.[18] Additionally, tricyclic derivatives of azetidine have shown CNS stimulant properties comparable to standard antidepressants in animal models.[19]

Workflow for CNS Drug Discovery

The development of CNS-active azetidine derivatives follows a logical progression from initial design to in vivo validation. The choice of assays at each stage is critical for filtering candidates and understanding their mechanism of action.

Caption: General workflow for discovery of CNS-active azetidine derivatives.

Targeted Enzyme Inhibition

The defined stereochemistry of the azetidine scaffold makes it an excellent platform for designing specific enzyme inhibitors for applications in oncology and immunology.

Case Study: STAT3 Inhibition Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when aberrantly active, promotes tumor cell survival and proliferation. The development of small-molecule STAT3 inhibitors has been challenging. A significant breakthrough came with the creation of an azetidine series of inhibitors. By replacing a proline-amide scaffold with an R-azetidine-2-carboxamide, researchers achieved the first sub-micromolar potency against STAT3 DNA-binding activity.[20] These compounds were shown to inhibit constitutive STAT3 phosphorylation and colony survival in human breast cancer cells, demonstrating selectivity for STAT3 over other STAT family members like STAT1 and STAT5.[20]

JAK-STAT Signaling Pathway and Inhibition

This pathway is crucial for cellular responses to cytokines and growth factors. Its dysregulation is implicated in cancer and autoimmune diseases. Azetidine derivatives can be designed to target key components like the Janus kinases (JAKs) or STAT proteins directly.

Caption: The JAK-STAT signaling pathway and points of inhibition by azetidine derivatives.

Other Notable Enzyme Targets:

-

Glycosidases: Azetidine-iminosugars have been synthesized and shown to act as competitive inhibitors of amyloglucosidase, with some derivatives being more potent than the approved drug Miglitol.[21]

-

Kinases: Besides JAK, azetidine derivatives have been developed as potent inhibitors of MEK (Cobimetinib) and other kinases, which are central targets in oncology.[22]

-

N-Ribosyl Hydrolases: Simple azetidine derivatives have been identified as inhibitors of N-ribosyl hydrolases, enzymes involved in parasitic metabolism, presenting potential as anti-parasitic drug candidates.[9]

Anticancer Applications: Tubulin Polymerization Inhibition

Azetidine derivatives have also been developed as potent anticancer agents that function as microtubule inhibitors, similar to dolastatin 10.

Case Study: TZT-1027 Analogues TZT-1027 is a synthetic dolastatin 10 analog that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[23] To explore the effects of conformational restriction on potency, researchers replaced the phenylethyl group at the C-terminus of TZT-1027 with a 3-aryl-azetidine moiety. This strategy yielded analogues with excellent antiproliferative activities against cancer cell lines like A549 (lung) and HCT116 (colon), with the most potent compound showing an IC50 value of 2.1 nM.[23]

Experimental Protocol: MTT Cell Viability Assay

This is a colorimetric assay used to assess the cytotoxic or antiproliferative effects of a compound. The principle lies in the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.

-

Cell Seeding: A panel of human cancer cell lines (e.g., A549, HCT116, MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight. This ensures a uniform starting cell population.

-

Compound Treatment: Cells are treated with various concentrations of the synthesized azetidine derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is included.

-

MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in living cells convert MTT to formazan.[4]

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the insoluble purple formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of ~570 nm. The amount of formazan produced is directly proportional to the number of viable cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can then be calculated.

Conclusion

The azetidine scaffold is a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its unique structural and chemical properties have enabled the development of potent and selective modulators of a wide range of biological targets. From novel antibiotics that circumvent resistance to highly specific enzyme inhibitors for cancer and CNS disorders, azetidine derivatives continue to demonstrate immense therapeutic potential.[13][22] The ongoing development of innovative synthetic methodologies will undoubtedly expand the accessible chemical space, paving the way for the next generation of azetidine-based therapeutics.[2][3]

References

- Frigola, J., Parés, J., Corbera, J., Vañó, D., Mercè, R., Torrens, A., Más, J., & Valentí, E. (1993). 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry.

- BenchChem. (2025). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. BenchChem.

- Ambeed.com.

- RSC Publishing. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.

- AIP Publishing.

- Yaduwanshi, P. S., et al. (2024). Azetidine analogs synthesis and characterization for antimicrobial activity. Source Not Specified.

- BenchChem. (2025). The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)

- bepls. Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. bepls.

- Dheepika, S., et al. (2022). VARIOUS ACTIVITIES OF AZETIDINE-2-ONE DERIVATIVES - A REVIEW. International Journal of Biology, Pharmacy and Allied Sciences.

- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Enamine. Azetidines. Enamine.

- ResearchGate. (n.d.). Structures of some azetidine-based drugs.

- Höfner, G., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry.

- Cignarella, G., et al. (1983). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry.

- ResearchGate. (2025). Current and Future Prospects of Azetidine Derivatives an Overview.

- Zhang, L., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters.

- Wang, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs.

- ResearchGate. (n.d.). Azetidine derivatives with CNS activity.

- Pindi, S., et al. (2015). Azetidine- and N-carboxylic azetidine-iminosugars as amyloglucosidase inhibitors: synthesis, glycosidase inhibitory activity and molecular docking studies. Organic & Biomolecular Chemistry.

- ResearchGate. (2025). Preparation and Synthetic Applications of Azetidines.

- University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Research Archive.

- Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.

- RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

- Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.

- Hudson, A.R., et al. (2020). Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties. Bioorganic & Medicinal Chemistry Letters.

- PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.

- Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry.

- Singh, S., & Singh, R.K. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie.

- Yue, P., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.

- Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.

- Zhang, L., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed Central.

Sources

- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Azetidines - Enamine [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. bepls.com [bepls.com]

- 8. ijbpas.com [ijbpas.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ajchem-a.com [ajchem-a.com]

- 12. acgpubs.org [acgpubs.org]

- 13. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Azetidine- and N-carboxylic azetidine-iminosugars as amyloglucosidase inhibitors: synthesis, glycosidase inhibitory activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. mdpi.com [mdpi.com]

From Scaffold to Strategy: A Technical Guide to Elucidating the Mechanism of Action for Novel Azetidine-Based Therapeutics

Abstract

The azetidine ring is a privileged four-membered heterocyclic scaffold increasingly valued in medicinal chemistry for its ability to impart favorable physicochemical properties and novel three-dimensional geometries to bioactive molecules. While simple azetidine compounds like tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate serve not as active therapeutics themselves but as versatile chemical building blocks, the derivatives synthesized from them hold immense potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action (MOA) of novel therapeutics derived from this azetidine scaffold. We move beyond theoretical concepts to provide detailed, field-proven experimental protocols and data interpretation strategies. As a central case study, we focus on the design and characterization of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality where azetidine-containing linkers play a critical role in connecting a target-binding warhead to an E3-ligase-recruiting moiety. This whitepaper offers an in-depth, actionable roadmap from initial synthesis to full MOA validation.

The Azetidine Scaffold: A Privileged Structure in Drug Discovery

The azetidine motif, a four-membered saturated heterocycle containing a nitrogen atom, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1] Its incorporation into molecular design is driven by several key advantages:

-

Improved Physicochemical Properties: Azetidine can increase the aqueous solubility and reduce the lipophilicity of a parent compound, enhancing its drug-like properties.

-

Metabolic Stability: The strained ring system can be more resistant to metabolic degradation compared to more common aliphatic chains.[1]

-

Novel Chemical Space: It provides a rigid, three-dimensional exit vector from a core structure, allowing for precise exploration of binding pockets that is not achievable with more flexible linkers.[2]

These features have led to the inclusion of azetidine scaffolds in a wide range of biologically active agents, from enzyme inhibitors to complex protein-protein interaction modulators.

Foundational Role of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate

tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate is a quintessential example of a chemical building block. Its structure contains three key features:

-

A Boc-Protected Azetidine Ring: The tert-butyloxycarbonyl (Boc) group protects the azetidine nitrogen, allowing for selective chemical manipulations at other sites.

-

A Primary Amino Group: The terminal -NH2 group on the ethyl side chain provides a reactive handle for conjugation chemistry.

-

A Defined Linker Arm: The -(CH2)2- chain provides spatial separation between the azetidine core and the reactive amino group.

This combination makes it an ideal starting material for constructing more complex molecules. One of its most powerful applications is in the synthesis of linkers for Proteolysis-Targeting Chimeras (PROTACs), where the azetidine ring can serve as a rigid and polar component of the linker structure.[2][3]

A Case Study in MOA Elucidation: Characterizing an Azetidine-Based PROTAC

PROTACs are heterobifunctional molecules that do not simply inhibit a target protein but eliminate it entirely by hijacking the cell's own ubiquitin-proteasome system (UPS).[4][5] They consist of a warhead that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[6] The linker, often incorporating scaffolds like azetidine, is crucial for orienting the POI and E3 ligase to form a productive ternary complex.[2][7]

Elucidating the MOA of a novel PROTAC is a multi-step, self-validating process designed to prove that the molecule functions through this specific degradation pathway.

}

Figure 1: High-Level Experimental Workflow for PROTAC MOA Validation

Step 1: Confirming Target Protein Degradation

The first and most critical step is to demonstrate that the PROTAC reduces the total amount of the target protein in a dose- and time-dependent manner. Western blotting is the gold-standard technique for this initial validation.[5][8]

-

Cell Seeding & Treatment: Seed a relevant cell line (e.g., one that endogenously expresses the POI) in 6-well plates to achieve 70-80% confluency at harvest. Treat cells with a serial dilution of the azetidine-based PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18-24 hours). A vehicle control (e.g., 0.1% DMSO) is mandatory.[9]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[8]

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate overnight at 4°C with a primary antibody specific to the POI.

-

Incubate simultaneously or sequentially with a primary antibody for a loading control (e.g., GAPDH, β-Actin). This is a critical self-validating step.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour.

-

-

Detection & Analysis: Visualize bands using an ECL substrate and a chemiluminescence imager. Quantify band densities using software like ImageJ. Normalize the POI band intensity to the loading control for each lane.

The normalized data is used to calculate the key efficacy parameters: DC50 (the concentration of PROTAC that causes 50% degradation) and Dmax (the maximum achievable degradation).[10] Data should be plotted in a dose-response curve and fitted to a four-parameter logistic model.[10]

| Parameter | Description | Ideal Value |

| DC50 | Half-maximal degradation concentration. | Low (pM to nM range) |

| Dmax | Maximum percentage of protein degradation. | High (>80-95%) |

| Hook Effect | A paradoxical increase in protein levels at very high PROTAC concentrations due to the formation of unproductive binary complexes. Its presence is a hallmark of the PROTAC mechanism. | May be observed |

Table 1: Key parameters for quantifying PROTAC-mediated protein degradation.

Step 2: Verifying the Ubiquitin-Proteasome System (UPS) Mechanism

Once degradation is confirmed, it is essential to prove that it occurs via the intended UPS pathway. This is achieved through two key experiments: a proteasome inhibitor rescue assay and a direct ubiquitination assay.[11][12]

This protocol validates that degradation is dependent on the proteasome.

-

Co-treatment: Treat cells with the azetidine-based PROTAC at a concentration known to cause significant degradation (e.g., at or above its DC50).

-

Inhibitor Addition: In parallel, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132 or Carfilzomib).[13]

-

Analysis: Harvest cells after an appropriate incubation time and perform a Western blot for the POI as described in section 3.1.

-

Expected Outcome: In the presence of the proteasome inhibitor, the degradation of the POI should be "rescued," meaning protein levels will be restored compared to treatment with the PROTAC alone. This result directly links the loss of protein to proteasomal activity.[12]

This protocol directly demonstrates that the PROTAC induces the ubiquitination of its target.

-

Cell Treatment: Treat cells with the PROTAC, often in the presence of a proteasome inhibitor to allow the accumulation of poly-ubiquitinated proteins.[4]

-

Immunoprecipitation (IP): Lyse the cells and incubate the lysate with an antibody against the POI to selectively pull it down from the complex mixture.

-

Elution and Western Blot: Elute the immunoprecipitated POI and run it on an SDS-PAGE gel.

-

Detection: Perform a Western blot using a primary antibody that recognizes ubiquitin.[4][14]

-

Expected Outcome: A high-molecular-weight smear or ladder appearing above the band for the unmodified POI indicates the presence of poly-ubiquitin chains, confirming that the PROTAC successfully marks the target for degradation.[4]

Step 3: Characterizing the Ternary Complex

The formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase) is the foundational event in the PROTAC mechanism.[4][15] Efficient degradation correlates strongly with the ability to form this complex.[] Various biophysical and cell-free proximity assays can be used to characterize this interaction.[15][17]

}

Figure 2: The PROTAC-Induced Ternary Complex

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to detect ternary complex formation.[18]

-

Reagents: Use purified, tagged versions of the POI (e.g., His-tagged) and the E3 ligase complex (e.g., GST-tagged).

-

Assay Setup: In a microplate, combine the POI, E3 ligase, and varying concentrations of the azetidine-based PROTAC.

-

Detection: Add a FRET donor-labeled antibody against one tag (e.g., anti-His-Terbium) and a FRET acceptor-labeled antibody against the other (e.g., anti-GST-d2).[18]

-

Measurement: Excite the donor fluorophore and measure the emission from the acceptor. A high FRET signal indicates that the donor and acceptor are in close proximity (<10 nm), which only occurs when the PROTAC bridges the POI and E3 ligase.

-

Data Analysis: Plot the FRET signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of a PROTAC, where the signal decreases at high concentrations due to the formation of non-productive binary complexes.[17]

Conclusion

The journey from a simple chemical scaffold like tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate to a fully characterized therapeutic agent is a testament to the power of rational drug design and rigorous mechanistic validation. This guide outlines a logical, multi-step workflow centered on the characterization of azetidine-based PROTACs. By systematically confirming target degradation, verifying the involvement of the ubiquitin-proteasome system, and characterizing the essential ternary complex, researchers can build a robust and irrefutable case for a novel compound's mechanism of action. Each experimental step is designed to be self-validating through the use of appropriate controls, ensuring the highest level of scientific integrity. This framework empowers drug discovery professionals to not only synthesize innovative molecules but also to deeply understand their biological function, accelerating the development of next-generation therapeutics.

References

- Experimental workflow for PROTAC-mediated protein degradation assay. (2025). BenchChem Technical Support.

- PROTAC® Ubiquitin

- PROTAC Ternary Complex Form

- Application Notes and Protocols for Western Blot Analysis of PROTAC-Mediated Protein Degradation. (2025). BenchChem Technical Support.

- PROTAC Ternary Complex Assay Services. (n.d.). BOC Sciences.

- PA770: PROTAC® In Vitro Ubiquitin

- Application Notes: Western Blot Analysis of PROTAC-Mediated Degradation. (2025). BenchChem Technical Support.

- Determining Efficacy of Novel PROTACs: Application Notes and Protocols for DC50 and Dmax Determination. (2025). BenchChem Technical Support.

- Ubiquitin

- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Taylor & Francis Online.

- Ternary complex form

- Proximity Biosensor Assay for PROTAC Ternary Complex Analysis. (2024).

- Application Note: Determination of DC50 and Dmax for a Thalidomide-Based PROTAC. (2025). BenchChem Technical Support.

- Revolutionizing Drug Discovery: An Experimental Workflow for Targeted Protein Degradation Using PROTACs. (2025). BenchChem Technical Support.

- Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitin

- Protein Ubiquitination Services for PROTACs. (n.d.). BOC Sciences.

- Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). PMC.

- PROTAC-Induced Proteolytic Targeting. (n.d.). PMC.

- Azetidine vs. Piperidine Linkers for Protein Degradation: A Head-to-Head Comparison. (2025). BenchChem Technical Support.

- A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). (2023). ETH Research Collection.

- Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degrad

- Azetidine-3-carboxylic acid | ADC Linker. (n.d.). MedChemExpress.

- Protein Degradation Assays - PROTAC Screening. (n.d.). Reaction Biology.

- Recent Developments in PROTAC-mediated Protein Degradation:

- From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm.

- Current strategies for the design of PROTAC linkers: a critical review. (n.d.). PMC.

- Classification of most common linkers used in PROTAC design based on... (n.d.).

- PROTAC® Degrad

- Methods to acceler

- PROTACs for Targeted Protein Degradation: Mechanisms, Design, and Controllable Delivery Strategies. (2025).

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Essential Role of Linkers in PROTACs [axispharm.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ubiquitination Assay - Profacgen [profacgen.com]

- 15. lifesensors.com [lifesensors.com]

- 17. Ternary complex formation - Profacgen [profacgen.com]

- 18. benchchem.com [benchchem.com]

Solubility and Stability of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate: A Comprehensive Analysis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate is a key bifunctional building block in modern medicinal chemistry, integrating the conformationally constrained azetidine scaffold with a versatile primary amine. Its successful application in multi-step syntheses and its potential incorporation into active pharmaceutical ingredients (APIs) are critically dependent on a thorough understanding of its physicochemical properties. This technical guide provides an in-depth analysis of the solubility and stability of this compound. We will explore the influence of its distinct functional moieties—the acid-labile tert-butoxycarbonyl (Boc) group, the strained azetidine ring, and the basic aminoethyl side chain—on its behavior in various chemical environments. This guide offers field-proven experimental protocols for quantitative solubility assessment and forced degradation studies, providing researchers and drug development professionals with the foundational knowledge required for effective handling, reaction optimization, formulation, and storage.

Molecular Structure and Physicochemical Profile

A molecule's behavior is dictated by its structure. Tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate is a molecule of contrasts, featuring lipophilic and hydrophilic regions that define its solubility, and a combination of stable and labile functional groups that govern its stability.

| Property | Value |

| IUPAC Name | tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| CAS Number | 1027333-11-4 |

| Appearance | Typically an oil or low-melting solid |

Structural Analysis

The molecule's properties are a composite of its three primary structural features:

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a bulky, lipophilic moiety that renders the azetidine nitrogen non-basic and non-nucleophilic. It is renowned for its stability in basic, nucleophilic, and reductive conditions, but is characteristically labile to acid.[1] This acid sensitivity is the cornerstone of its use as a protecting group, allowing for selective removal.[1][2] The cleavage proceeds via the formation of a stable tert-butyl cation.[3]

-